ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound known for its diverse applications in scientific research This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring followed by the introduction of the sulfonylamino and benzoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is crucial. The use of automated systems for monitoring and adjusting these parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different functional groups.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group is known to inhibit certain enzymes, while the thiazole ring can interact with various biological pathways. These interactions lead to the compound’s antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- Ethyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Uniqueness
ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-3-34-25(31)23-22(18-9-5-4-6-10-18)27-26(35-23)28-24(30)20-11-7-8-12-21(20)29-36(32,33)19-15-13-17(2)14-16-19/h4-16,29H,3H2,1-2H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMDBBISSFWHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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